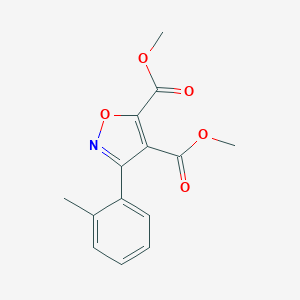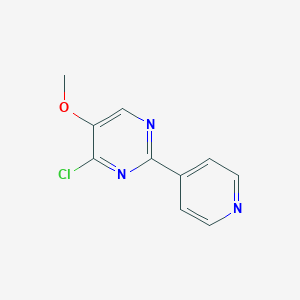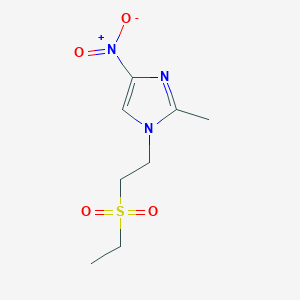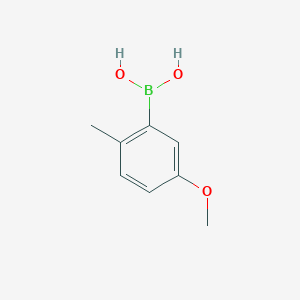
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)” is a chemical compound. The name suggests it is an ester derived from an isoxazole ring (a five-membered ring with three carbon atoms and two heteroatoms, one of which is a nitrogen and the other an oxygen) and a 2-methylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenyl group with an isoxazole dicarboxylic acid under conditions that would promote esterification. This could potentially involve the use of a catalyst and a suitable solvent.Molecular Structure Analysis
The molecular structure would be characterized by the presence of the isoxazole ring, the ester groups, and the 2-methylphenyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester groups could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acids. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using a variety of techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties.Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This would include wearing appropriate personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties.
Direcciones Futuras
Future research on this compound could involve investigating its potential uses. This might include exploring its reactivity, its potential applications in synthesis, or its biological activity.
Propiedades
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)


![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)








